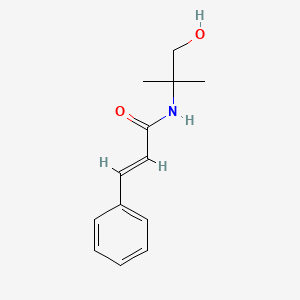

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide

Description

Structure

3D Structure

Properties

CAS No. |

30687-08-2 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C13H17NO2/c1-13(2,10-15)14-12(16)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,14,16)/b9-8+ |

InChI Key |

HLNXBLMILSOABY-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)(CO)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(CO)NC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxy 1,1 Dimethylethyl Cinnamamide and Analogues

Conventional Amidation Pathways

Traditional methods for the synthesis of cinnamamides, including N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide, predominantly rely on the formation of an amide bond between a cinnamic acid derivative and an amine. These established routes can be broadly categorized by the strategy employed to facilitate the amidation reaction.

Carboxylic Acid Activation Strategies

A primary and reliable method for amide synthesis involves the activation of the carboxylic acid group of cinnamic acid to enhance its reactivity toward the amine nucleophile. This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, an activated ester, or a mixed anhydride (B1165640).

Acid Chlorides: The conversion of cinnamic acid to cinnamoyl chloride is a common initial step. Reagents such as thionyl chloride (SOCl₂) are frequently used for this transformation. The resulting cinnamoyl chloride is highly electrophilic and readily reacts with amines, like 2-amino-2-methyl-1-propanol (B13486), to form the desired cinnamamide (B152044). researchgate.netashdin.com This method is often high-yielding but may not be suitable for substrates with sensitive functional groups due to the harsh reagents and reaction conditions.

Activated Esters and Mixed Anhydrides: Alternatively, cinnamic acid can be activated through the formation of mixed anhydrides or activated esters. For instance, the use of isobutyl chloroformate in the presence of a base generates a mixed anhydride that smoothly converts to the corresponding amide upon reaction with an amine. beilstein-journals.orgnih.gov Another approach involves reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA), which, in conjunction with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), forms a mixed anhydride that facilitates the amidation. researchgate.net Triazine-based reagents, for example, 2,4,6-trichloro-1,3,5-triazine (TCT), can also be employed to create an active ester intermediate that subsequently reacts with an amine to yield the amide. beilstein-journals.org

| Activation Strategy | Reagent Example | Intermediate | Key Features |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Cinnamoyl Chloride | High reactivity, often high yields, can be harsh. researchgate.netashdin.com |

| Mixed Anhydride | Isobutyl Chloroformate | Mixed Carboxylic-Carbonic Anhydride | Milder conditions than acid chlorides. beilstein-journals.orgnih.gov |

| Activated Ester | 2,4,6-trichloro-1,3,5-triazine (TCT) | Triacylated Triazine | Non-toxic and low-cost reagents. beilstein-journals.org |

Direct Amidation via Condensation Reagents

Direct amidation methods circumvent the need to isolate a highly reactive intermediate by employing coupling reagents that activate the carboxylic acid in situ. These reagents facilitate the condensation reaction between the carboxylic acid and the amine, typically by forming an active intermediate that is readily attacked by the amine.

Prominent among these are carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.comsciepub.comchemistrysteps.com In these reactions, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate then serves as an excellent acylating agent for the amine. EDC is often preferred due to the formation of a water-soluble urea (B33335) byproduct, which simplifies purification compared to the insoluble dicyclohexylurea generated when using DCC. chemistrysteps.comcbijournal.com The efficiency of these coupling reactions can often be enhanced by the addition of auxiliaries like 4-dimethylaminopyridine (DMAP). analis.com.my

| Condensation Reagent | Abbreviation | Byproduct | Key Features |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (insoluble) | Effective, but byproduct removal can be challenging. researchgate.netchemistrysteps.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Simplified purification, often used in aqueous media. chemistrysteps.comcbijournal.comanalis.com.my |

| 2-Methyl-6-nitrobenzoic anhydride | MNBA | 2-Methyl-6-nitrobenzoic acid | Used with a nucleophilic catalyst like DMAP. researchgate.net |

Catalyst-Mediated Amidation

Catalytic approaches to direct amidation are gaining traction as more environmentally friendly alternatives. Boric acid and its derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. researchgate.netresearchgate.net These catalysts are attractive due to their low cost, stability, and low toxicity. researchgate.net The proposed mechanism involves the formation of an acyloxyboron intermediate, which then facilitates the nucleophilic attack of the amine. This method has been successfully applied to the synthesis of various cinnamamide derivatives. researchgate.netresearchgate.netorgsyn.org While traditional methods often require high temperatures and long reaction times, the use of techniques like ultrasonic irradiation can accelerate the boric acid-catalyzed amidation process. researchgate.netresearchgate.net

Advanced Synthetic Approaches

Beyond conventional methods, advanced synthetic strategies offer novel and efficient pathways to cinnamamides, often with improved selectivity, milder reaction conditions, and amenability to modern synthetic technologies.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for carbon-carbon and carbon-nitrogen bond formation. mdpi.com The Palladium-catalyzed Heck reaction, a cornerstone of cross-coupling chemistry, has been adapted for the synthesis of cinnamamides. misuratau.edu.ly In this approach, an aryl halide is coupled with an alkene, such as acrylamide (B121943), in the presence of a palladium catalyst and a base to form the cinnamamide scaffold. misuratau.edu.ly This reaction is known for its stereospecificity, typically yielding the trans-alkene. misuratau.edu.ly Various palladium catalytic systems have been developed to improve the efficiency and yield of this transformation. misuratau.edu.ly The oxidative Heck reaction, which can utilize arylboronic acids instead of aryl halides, offers an alternative under milder, sometimes base-free, conditions. nih.gov

| Reaction | Catalyst System (Example) | Reactants (Example) | Key Features |

| Heck Reaction | Pd(OAc)₂ with a ligand | Iodobenzene and Acrylamide | Forms the C-C double bond of the cinnamoyl group. misuratau.edu.ly |

| Oxidative Heck Reaction | Pd(OAc)₂ with dmphen | Arylboronic Acid and Acrolein | Milder, base-free conditions are possible. nih.gov |

Chemoenzymatic Synthesis

The intersection of chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers highly selective and sustainable routes to complex molecules. nih.gov Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, have been repurposed for amide synthesis through transamidation. researchgate.net In this process, a lipase (B570770) catalyzes the reaction between an ester (e.g., methyl cinnamate) and an amine to produce the corresponding amide. mdpi.com

This approach is particularly noteworthy for its mild reaction conditions and high selectivity. nih.gov The integration of lipase-catalyzed transamidation with continuous-flow microreactor technology represents a significant advancement. mdpi.com This combination allows for precise control over reaction parameters such as temperature and residence time, leading to high conversion rates in significantly reduced time frames compared to traditional batch enzymatic reactions. mdpi.comresearchgate.net For example, the synthesis of cinnamamides has been achieved with high efficiency at mild temperatures (e.g., 45 °C) and short residence times (e.g., 40 minutes) using immobilized lipases in a continuous-flow system. mdpi.comresearchgate.net

Microwave-Assisted and Ultrasound-Promoted Syntheses

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and ultrasonication to accelerate reactions and improve yields. These methods have been successfully applied to the synthesis of N-heterocycles and other complex molecules, offering significant advantages over conventional heating. rsc.orgnih.gov

Microwave-Assisted Synthesis: Microwave chemistry utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. nih.gov This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, while also minimizing side reactions and increasing product yields. nih.govnih.gov For instance, the synthesis of various heterocyclic compounds, which share structural motifs with cinnamamide precursors, has been achieved with high yields (ranging from 51-99%) in reaction times as short as 10 seconds to 30 minutes under microwave irradiation. nih.gov This approach avoids the high temperatures and prolonged durations associated with conventional refluxing. nih.govnih.gov The synthesis of red-shifted pentamethine tetrahydroxanthylium dyes, for example, was optimized using a microwave-assisted approach, achieving excellent yields in expedited reaction times. nih.gov

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. mdpi.com Ultrasound has been effectively used in the one-pot, three-component synthesis of chroman-2,4-dione derivatives in water, a green solvent, without the need for a catalyst, demonstrating its efficiency and environmental benefits. mdpi.com Similarly, the synthesis of amidino pyrazolines from enones and aminoguanidine (B1677879) hydrochloride was achieved in 15-83% yield after just 30 minutes of sonication, often without the need for chromatographic purification. researchgate.net These examples highlight the potential of ultrasound to promote the efficient synthesis of compounds like this compound.

A comparison of these advanced methods with conventional techniques underscores their superiority in terms of reaction time and efficiency.

| Method | Typical Reaction Time | Key Advantages | Reference Example |

|---|---|---|---|

| Microwave-Assisted | Seconds to Minutes | Rapid heating, high yields, fewer byproducts, energy efficient | Synthesis of 2-quinolinone-fused γ-lactones in 10 seconds. nih.gov |

| Ultrasound-Promoted | Minutes | Enhanced mass transfer, use of green solvents, often catalyst-free | Synthesis of chroman-2,4-dione derivatives in 30 minutes. mdpi.com |

| Conventional Heating | Hours | Well-established procedures | Synthesis of cinnamoyl chloride via reflux for 5 hours. ashdin.com |

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing reaction parameters is crucial for maximizing yield and purity, particularly in a research setting where material conservation and reproducibility are paramount. Key factors include the choice of solvent, reaction temperature, and the catalytic system employed.

Solvent Effects and Reaction Temperatures

The selection of an appropriate solvent and temperature is critical as these parameters directly influence reaction kinetics, solubility of reactants, and catalyst activity.

Solvent Effects: Traditional syntheses of cinnamamide derivatives have utilized solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or pyridine. mdpi.com However, the choice of solvent can significantly impact the efficiency of the reaction. In the enzymatic synthesis of N-phenethylcinnamamide, for instance, a study of various reaction media found that tert-amyl alcohol provided the highest conversion rate, indicating that a solvent with moderate polarity (log P) is optimal for this specific biocatalytic system. mdpi.com The use of greener solvents like ethanol (B145695) and water is also being explored to develop more sustainable synthetic protocols. nih.gov

Reaction Temperatures: Temperature plays a dual role in chemical synthesis, affecting both the rate of reaction and the stability of the components, especially in enzyme-catalyzed processes. For the synthesis of N-phenethylcinnamamide using the enzyme Lipozyme® TL IM, the optimal temperature was found to be 45 °C, which provided the best yield. mdpi.com Temperatures above this optimum can lead to irreversible denaturation of the enzyme and a sharp decline in its activity. mdpi.com In contrast, non-enzymatic reactions, such as the synthesis of cinnamamide derivatives from cinnamoyl chloride, are often conducted at very low temperatures (0 °C) to control the reactivity of the acyl chloride and minimize side reactions. ashdin.com

The table below summarizes the impact of different solvents on a model enzymatic cinnamamide synthesis.

| Solvent | log P | Conversion (%) |

|---|---|---|

| n-Hexane | 3.50 | 3.1 |

| Cyclohexane | 3.20 | 4.2 |

| Isooctane | 4.50 | 10.3 |

| Acetonitrile (B52724) | -0.33 | 24.5 |

| tert-Butanol | 0.35 | 55.1 |

| tert-Amyl alcohol | 1.30 | 91.3 |

Catalyst Systems and Ligand Design for Selectivity and Efficiency

Catalyst Systems: A variety of catalytic systems are employed for amide bond formation.

Condensation Reagents: Traditional methods often rely on stoichiometric condensation reagents like dicyclohexylcarbodiimide (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). mdpi.com While effective, these reagents can generate significant waste and may cause allergic reactions. mdpi.com

Enzymatic Catalysts: Biocatalysts, such as immobilized lipases (e.g., Lipozyme® TL IM), offer a milder and more selective alternative. mdpi.com They operate under mild conditions, reducing energy consumption and byproduct formation. The use of enzymes in continuous-flow microreactors further enhances efficiency and allows for catalyst recycling. mdpi.com

Metal-Based Catalysts: Transition metal catalysts are also used. For example, iridium complexes have been developed for formic acid dehydrogenation, a reaction relevant to transfer hydrogenation processes. rsc.org The design of the ligands surrounding the metal center is crucial for the catalyst's stability and activity. rsc.org Boric acid has been used to catalyze amide formation, though its effectiveness can be limited with substrates containing a conjugate system like hydroxycinnamic acid. unhas.ac.id

Ligand Design: In metal-catalyzed reactions, the ligand plays a pivotal role in determining the catalyst's performance. Strategic ligand design can enhance catalyst stability, selectivity, and turnover number (TON). For instance, in the development of iridium catalysts, ligands based on N-(sulfonyl)-2-pyridinecarboxamide were designed to include strong sigma-donating sulfonamide groups. rsc.org This design resulted in catalysts with good stability in air and concentrated formic acid, achieving high TONs over multiple cycles. rsc.org Such strategies, focused on creating robust and highly active catalysts through ligand modification, are essential for developing efficient synthetic routes for complex molecules.

Chemical Reactivity and Transformation Studies of N 2 Hydroxy 1,1 Dimethylethyl Cinnamamide

Reactions Involving the Amide Linkage

The amide bond, while generally stable, can participate in several important chemical reactions under specific conditions. These reactions are fundamental to modifying the core structure of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a kinetically slow process that typically requires harsh conditions such as strong acids or bases and elevated temperatures. For this compound, this reaction would yield cinnamic acid and 2-amino-2-methyl-1-propanol (B13486). The kinetics of this process are influenced by the steric hindrance around the carbonyl group and the electronic properties of the substituents.

Transamidation is a process where the amine portion of an amide is exchanged with another amine. wikipedia.org This reaction is often in equilibrium and requires catalysis to proceed efficiently. nih.gov Catalysts can include Lewis acids or specific metal complexes. wikipedia.orgnih.gov Primary amides are generally more reactive in transamidation reactions than secondary or tertiary amides. nih.gov For this compound, a secondary amide, transamidation would involve the displacement of 2-amino-2-methyl-1-propanol by a different amine. A study on the transamidation of tertiary amides bearing an N-electron-withdrawing group showed that the reaction could proceed under mild, metal-free conditions using ammonium carbonate as the ammonia source. organic-chemistry.org

| Reactant Amide | Reactant Amine | Catalyst/Conditions | Product Amide | Reference |

| Tertiary Amide (N-tosylated) | (NH4)2CO3 | DMSO, 25 °C | Primary Amide | organic-chemistry.org |

| Cinnamide | Alkyl/Aryl Amines | Sulfated Tungstate | N-Substituted Cinnamide | nih.gov |

N-alkylation of a secondary amide like this compound introduces an alkyl group onto the nitrogen atom, converting it into a tertiary amide. This transformation typically requires the initial deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. mdpi.com Alternative methods involve the use of alcohols as alkylating agents in the presence of a catalyst, which is considered a more environmentally friendly approach. researchgate.netnih.gov

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an imide. This reaction can be achieved using acylating agents such as acid anhydrides or acyl chlorides. scribd.combath.ac.uk The use of MgBr2·OEt2 has been reported as an effective dual-activation catalyst for the N-acylation of amides with acid anhydrides, proceeding under mild conditions. scribd.com Organocatalytic methods have also been developed for the direct N-acylation of primary amides with aldehydes under oxidative conditions. acs.org

| Amide Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| Benzanilide | Benzyl chloride | K2CO3/KOH, TBAB, Microwave | N-benzylbenzanilide | mdpi.com |

| Primary Amides | Alcohols | Cobalt Nanoparticles | N-alkyl amides | nih.gov |

| Various Amides | Acid Anhydrides | MgBr2·OEt2 | N-acylamides | scribd.com |

| Primary Amides | Aldehydes | Azolium salt, Oxidant | Imides | acs.org |

Transformations of the Cinnamoyl Moiety

The cinnamoyl group is characterized by an α,β-unsaturated carbonyl system and an aromatic phenyl ring, both of which are sites for various chemical transformations.

The conjugated double bond in the cinnamoyl moiety is susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including enolates, amines (aza-Michael), and thiols (thia-Michael), can add to the β-carbon of the unsaturated system. wikipedia.org However, the reactivity of the α,β-unsaturated system in cinnamamides can be lower than in corresponding esters or aldehydes. For instance, one study found that cinnamoyl amides were unreactive towards thiols in a thia-Michael reaction under conditions where cinnamaldehyde reacted readily. nih.gov

Cycloaddition reactions are another important class of transformations for the cinnamoyl group. The double bond can participate in photochemical [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) rings. researchgate.netacs.org It can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net

Hydrogenation of the α,β-double bond can be achieved using various catalytic systems. Asymmetric hydrogenation, often employing chiral rhodium or iridium catalysts, can produce chiral amides with high enantioselectivity. researchgate.netnih.gov Alternatively, chemoselective reduction of the amide functionality itself, leaving the double bond intact, can be achieved through hydrosilylation with specific catalysts like molybdenum hexacarbonyl, leading to the formation of allylamines. rsc.org

| Reaction Type | Substrate Type | Reagents/Catalyst | Product Type | Reference |

| Aza-Michael Addition | α,β-Unsaturated Carbonyl | Amine | β-Amino Carbonyl | wikipedia.org |

| [2+2] Photocycloaddition | Cinnamoyl compound | UV light | Cyclobutane derivative | researchgate.net |

| Asymmetric Hydrogenation | α,β-Unsaturated Amide | Rh/DuanPhos | Chiral β-Amino Amide | researchgate.net |

| Hydrosilylation | α,β-Unsaturated Amide | Mo(CO)6, TMDS | Allylamine | rsc.org |

The phenyl group of the cinnamoyl moiety can undergo electrophilic aromatic substitution. The cinnamoyl group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would therefore be expected to yield meta-substituted derivatives, likely requiring forcing conditions due to the deactivating nature of the substituent.

Nucleophilic aromatic substitution (SNA) on the phenyl ring is also a possibility, though it typically requires the presence of a good leaving group (like a halide) on the ring and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgchemistrysteps.com The cinnamoyl group itself can act as an activating group for such a reaction.

Reactivity of the Hydroxy-1,1-dimethylethyl Group

The N-substituent of the molecule contains a tertiary alcohol. Tertiary alcohols exhibit characteristic reactivity. They are generally resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. libretexts.orgbritannica.com Under strong oxidizing conditions, cleavage of carbon-carbon bonds can occur. britannica.com

The hydroxyl group can be a leaving group after protonation. Thus, in the presence of strong acids, tertiary alcohols can undergo dehydration (E1 elimination) to form an alkene. openstax.org For this compound, this would lead to the formation of N-(1,1-dimethyl-2-propenyl)cinnamamide.

Furthermore, tertiary alcohols can react with hydrogen halides (e.g., HCl, HBr) via an SN1 mechanism to form the corresponding tertiary alkyl halides. britannica.comopenstax.org The reaction proceeds through a stable tertiary carbocation intermediate. The hydroxyl group can also be converted into other leaving groups, such as tosylates, to facilitate substitution reactions. msu.edu

Selective Oxidation Reactions of the Primary Alcohol

The primary alcohol moiety in this compound is susceptible to oxidation to form either the corresponding aldehyde, N-(1,1-dimethyl-2-oxoethyl)cinnamamide, or the carboxylic acid, N-(1-carboxy-1-methylethyl)cinnamamide. The selective oxidation to the aldehyde requires mild reaction conditions to prevent overoxidation.

Studies on the atmospheric degradation of the parent amino alcohol, 2-amino-2-methyl-1-propanol, have shown that the primary alcohol is oxidized to the corresponding aldehyde, 2-amino-2-methylpropanal nih.govwhiterose.ac.uk. This suggests that similar transformations are feasible for its N-cinnamoyl derivative. A variety of reagents are available for the selective oxidation of primary alcohols to aldehydes, such as those based on chromium, manganese, or hypervalent iodine, as well as catalytic methods employing transition metals. For instance, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and its derivatives are known to be highly selective catalysts for the oxidation of primary alcohols to aldehydes in the presence of a co-oxidant like N-chlorosuccinimide nih.gov. Such methods are often highly chemoselective, leaving other functional groups like amides and alkenes intact.

The table below summarizes potential oxidation reactions of the primary alcohol in this compound.

| Starting Material | Product | Potential Reagents | Reaction Type |

| This compound | N-(1,1-Dimethyl-2-oxoethyl)cinnamamide | PCC, DMP, TEMPO/NaOCl | Selective Oxidation |

| This compound | N-(1-Carboxy-1-methylethyl)cinnamamide | Jones reagent, KMnO4 | Strong Oxidation |

Derivatization via Hydroxyl Group (e.g., Esterification, Etherification, Glycosylation)

The hydroxyl group of this compound serves as a key site for derivatization, allowing for the synthesis of a wide range of analogs with potentially altered physicochemical properties.

Esterification: The primary alcohol can be readily esterified through reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions. Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) is commonly employed for reactions with carboxylic acids, while base catalysis (e.g., pyridine, triethylamine) is often used for reactions with acid anhydrides and acyl chlorides. The steric hindrance around the neopentyl-like alcohol may necessitate more forcing reaction conditions or the use of more reactive acylating agents. Enzyme-catalyzed esterification, which can offer high selectivity and mild reaction conditions, is also a viable approach researchgate.net.

Etherification: The formation of ethers from the primary alcohol can be achieved through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion without competing elimination reactions.

Glycosylation: Glycosylation, the attachment of a carbohydrate moiety, can significantly impact the biological activity and solubility of a molecule. The hydroxyl group of this compound can act as a glycosyl acceptor. Glycosylation reactions typically involve the reaction of the alcohol with an activated sugar donor (e.g., a glycosyl halide or triflate) in the presence of a promoter. This process can lead to the formation of O-linked glycans wikipedia.org. N-linked glycosylation, which involves the attachment of a glycan to a nitrogen atom, is also a possibility at the amide nitrogen, though this is a more complex biological process wikipedia.orgnih.govyoutube.com.

The table below outlines potential derivatization reactions of the hydroxyl group.

| Reaction Type | Reagent | Product |

| Esterification | Acetic anhydride (B1165640), Pyridine | N-(2-Acetoxy-1,1-dimethylethyl)cinnamamide |

| Etherification | Sodium hydride, Methyl iodide | N-(2-Methoxy-1,1-dimethylethyl)cinnamamide |

| Glycosylation | Activated glucose derivative | N-(2-O-Glucosyl-1,1-dimethylethyl)cinnamamide |

Intramolecular Cyclization Pathways (e.g., Oxazoline Formation)

The this compound structure contains both a nucleophilic hydroxyl group and an amide carbonyl group in a 1,4-relationship, which allows for intramolecular cyclization to form a five-membered heterocyclic ring system. Under acidic or dehydrating conditions, the compound can undergo cyclodehydration to yield a 2-oxazoline derivative.

This type of reaction is well-documented for N-(2-hydroxyethyl)amides, which are structurally similar. The mechanism typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule leads to the formation of the 2-oxazoline ring wikipedia.orgnih.govnih.gov. Various reagents can promote this transformation, including strong acids, thionyl chloride, and Lewis acids such as zinc chloride wikipedia.orgnih.gov.

The table below shows the intramolecular cyclization of this compound.

| Starting Material | Product | Reagents | Reaction Type |

| This compound | 2-(Cinnamyl)-4,4-dimethyl-2-oxazoline | Thionyl chloride or Zinc chloride | Intramolecular Cyclization/Dehydration |

Metal-Catalyzed C-H Functionalization Strategies Utilizing the Compound

The amide functionality in this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds. Both palladium and rhodium catalysts have been extensively used for such transformations on α,β-unsaturated amides rsc.orgacs.orgacs.orgnih.govnih.gov.

In this context, the amide oxygen can coordinate to the metal center, positioning the catalyst in proximity to specific C-H bonds. For this compound, the most likely sites for C-H activation are the vinylic C-H bonds of the cinnamoyl group. For instance, rhodium-catalyzed C-H activation of α,β-unsaturated amides has been shown to enable diastereoselective annulation reactions with alkenes acs.orgacs.orgnih.gov. Similarly, palladium catalysis can be employed for various C-H functionalization reactions, including arylation, alkenylation, and acyloxylation, often with high regioselectivity nih.govnih.govsemanticscholar.org. The N-methoxy amide moiety has been highlighted as a particularly effective directing group in such transformations researchgate.net.

The table below summarizes potential metal-catalyzed C-H functionalization reactions.

| Metal Catalyst | Coupling Partner | Potential Product | Reaction Type |

| Rhodium(III) complex | Alkene | Annulated cinnamamide (B152044) derivative | C-H Activation/Annulation |

| Palladium(II) acetate | Aryl halide | Arylated cinnamamide derivative | C-H Arylation |

Theoretical and Computational Investigations of N 2 Hydroxy 1,1 Dimethylethyl Cinnamamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These in silico methods allow for the prediction of various molecular characteristics without the need for empirical measurement.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide, DFT calculations would yield key insights into its structural parameters, such as bond lengths, bond angles, and dihedral angles.

The stability of the molecule would be assessed by its total energy, with lower energy values indicating a more stable configuration. Furthermore, DFT is used to calculate global reactivity descriptors, which predict the chemical behavior of the molecule. These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: The values below are hypothetical as specific research for this compound is unavailable.)

| Parameter | Symbol | Formula | Hypothetical Value | Description |

|---|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 eV | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential | µ | (EHOMO + ELUMO)/2 | -3.5 eV | Indicates the escaping tendency of electrons. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 eV | Measures the power of an atom to attract electrons. |

| Chemical Softness | S | 1/(2η) | 0.2 eV-1 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | µ2/(2η) | 2.45 eV | Measures the propensity to accept electrons. |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a large gap implies high stability and low reactivity. mdpi.com Analysis would show the distribution of these orbitals across the this compound structure.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental results. DFT methods are commonly used to compute vibrational frequencies corresponding to Infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of vibrational modes observed experimentally. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing theoretical chemical shifts with experimental data aids in the detailed structural elucidation of the compound. unhas.ac.id

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Note: The values below are hypothetical as specific research for this compound is unavailable.)

| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm-1) |

|---|---|---|

| O-H (Hydroxy) | Stretching | 3650 |

| N-H (Amide) | Stretching | 3400 |

| C=O (Amide I) | Stretching | 1685 |

| C=C (Olefinic) | Stretching | 1640 |

| C-N (Amide) | Stretching | 1250 |

Molecular Modeling and Simulation

While quantum calculations focus on static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

This compound possesses several rotatable bonds, allowing it to adopt multiple spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angles of key dihedral bonds. researchgate.netscielo.org.mx The resulting energy landscape reveals the global minimum energy conformation as well as other local minima, providing insight into the molecule's flexibility and preferred shapes. scielo.org.mx

Molecular Dynamics (MD) simulations are a powerful technique for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules or a lipid bilayer, to mimic physiological conditions. The simulation would then solve Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms change over time.

This approach provides detailed information on the compound's dynamic behavior, including its conformational flexibility, interactions with solvent molecules (e.g., hydrogen bonding), and potential interactions with biological macromolecules like proteins or nucleic acids. Such simulations are invaluable for understanding how the molecule behaves in a realistic biological context. nih.gov

Ligand-Protein Interaction Studies (e.g., Molecular Docking for Target Binding Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For this compound, while specific docking studies on this exact molecule are not extensively documented in publicly available literature, the broader class of cinnamamide (B152044) derivatives has been the subject of numerous such investigations against a variety of biological targets. These studies provide a framework for predicting the potential interactions of this compound.

The cinnamamide scaffold is recognized for its ability to form multiple interactions, including hydrophobic interactions, dipole-dipole interactions, and hydrogen bonds with molecular targets. nih.gov The cinnamoyl moiety, with its aromatic ring and α,β-unsaturated carbonyl system, is a key pharmacophore. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring the ligand within a protein's binding site.

In studies on related cinnamamide derivatives, molecular docking has revealed key interactions. For instance, in the context of anticancer research, cinnamamides have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) and P-glycoprotein. ikm.org.mynih.gov These studies often show the phenyl ring of the cinnamoyl group engaging in hydrophobic interactions with nonpolar residues of the protein. The amide portion is frequently involved in hydrogen bonding with polar amino acid residues.

A hypothetical molecular docking scenario for this compound could involve:

Hydrophobic interactions: The phenyl ring of the cinnamoyl moiety and the gem-dimethyl groups could interact with hydrophobic residues such as leucine, isoleucine, and valine in the protein's active site.

Hydrogen bonding: The amide N-H and C=O groups, as well as the terminal hydroxyl group, could form hydrogen bonds with polar or charged residues like serine, threonine, aspartate, or glutamate.

Pi-stacking: The aromatic ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following table summarizes potential interacting residues and interaction types based on studies of similar cinnamamide scaffolds.

| Moiety of this compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Phenyl ring | Hydrophobic, π-π stacking | Leu, Val, Ile, Phe, Tyr, Trp |

| Amide linker | Hydrogen bonding | Ser, Thr, Asn, Gln, Asp, Glu |

| 1,1-dimethylethyl group | Hydrophobic | Ala, Val, Leu, Ile |

| Hydroxyl group | Hydrogen bonding | Ser, Thr, Tyr, Asp, Glu, His |

It is important to note that these are predictions based on the general behavior of the cinnamamide scaffold. Definitive interaction patterns for this compound would require specific molecular docking and dynamics studies with a defined protein target.

Predictive Chemical Research Tools

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For the cinnamamide class of compounds, extensive SAR studies have been conducted, revealing key structural features that govern their diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. nih.govashdin.com

The general cinnamamide scaffold offers several points for chemical modification, allowing for a systematic exploration of SAR. These include:

Substitution on the aromatic ring: The type, position, and number of substituents on the phenyl ring can significantly impact activity. For example, the presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the electronic properties of the molecule, affecting its interaction with biological targets. nih.gov

Modification of the α,β-unsaturated system: Saturation of the double bond or introduction of substituents on the vinyl carbons can influence the planarity and reactivity of the molecule.

Variation of the N-substituent: The nature of the group attached to the amide nitrogen is crucial for modulating physicochemical properties like lipophilicity and for introducing additional interaction points.

In the case of This compound , the N-substituent is of particular interest. The presence of the 2-hydroxy-1,1-dimethylethyl group introduces specific structural features:

Hydroxyl Group: This polar group can participate in hydrogen bonding, potentially increasing affinity for certain biological targets. It can also influence the molecule's solubility and metabolic profile. researchgate.net

Gem-dimethyl Groups: The two methyl groups at the C1 position create steric bulk. This can influence the molecule's preferred conformation and its fit within a binding pocket. The lipophilicity of this group can also contribute to membrane permeability and hydrophobic interactions.

Based on general SAR principles for cinnamamides, the following hypotheses can be proposed for this compound:

The unsubstituted phenyl ring provides a baseline level of hydrophobic interaction. Introduction of substituents could modulate activity.

The amide linkage is a critical hydrogen bonding motif.

The 2-hydroxy-1,1-dimethylethyl group is a key determinant of specificity and potency, with the hydroxyl group potentially forming critical hydrogen bonds and the gem-dimethyl groups contributing to hydrophobic interactions and conformational restriction.

The table below outlines the key structural components of this compound and their likely contribution to its activity based on established SAR principles for the cinnamamide class.

| Structural Feature | Potential SAR Contribution | Rationale |

| Cinnamoyl Phenyl Ring | Hydrophobic interactions, π-stacking | A common feature in bioactive cinnamamides, providing a non-polar surface for interaction. |

| α,β-Unsaturated Amide | Hydrogen bonding, Michael acceptor | The conjugated system can influence electronic properties, and the amide provides key H-bond donor/acceptor sites. |

| N-H of Amide | Hydrogen bond donor | Can interact with carbonyls or other H-bond acceptors in a protein active site. |

| C=O of Amide | Hydrogen bond acceptor | Can interact with H-bond donors like hydroxyl or amine groups in a protein. |

| 1,1-dimethylethyl Moiety | Steric bulk, lipophilicity | Can provide a better fit in a hydrophobic pocket and restrict conformational flexibility. |

| Terminal Hydroxyl Group | Hydrogen bonding, polarity | Can form specific hydrogen bonds, enhancing binding affinity and influencing solubility. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A typical QSAR model takes the form of an equation where biological activity is a function of various molecular descriptors.

For a class of compounds like cinnamamides, a QSAR study would involve the following general steps for development and validation: uniroma1.itsemanticscholar.org

Data Set Selection: A dataset of cinnamamide derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. This dataset is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Using the training set, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to select a subset of descriptors that best correlate with the observed biological activity.

Model Validation: The developed model is rigorously validated to assess its statistical significance and predictive power. mdpi.com This involves internal validation (e.g., cross-validation) and external validation using the test set.

Key Descriptors for a Cinnamamide QSAR Model:

Lipophilicity: LogP (octanol-water partition coefficient) is crucial as it influences membrane permeability and hydrophobic interactions.

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl ring, or calculated parameters like partial charges and dipole moment, can describe electronic effects.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) can quantify the size and shape of substituents.

Topological Descriptors: Connectivity indices (e.g., Kier & Hall indices) describe the branching and connectivity of the molecular graph.

Quantum Chemical Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO) can relate to chemical reactivity.

Validation Parameters for a Robust QSAR Model:

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or r²_cv (Cross-validated r²) | A measure of the model's predictive ability obtained through internal validation (e.g., leave-one-out). | > 0.5 |

| r²_pred (Predictive r² for test set) | A measure of the model's predictive ability for an external set of compounds. | > 0.6 |

A successfully developed and validated QSAR model for cinnamamides could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. researchgate.net Poor pharmacokinetic profiles are a major cause of late-stage drug development failures. In silico ADME prediction tools provide a rapid and cost-effective way to evaluate these properties, helping to prioritize candidates for further experimental investigation. nih.gov

For this compound, various computational models can be used to predict its ADME profile. These predictions are often based on its physicochemical properties and comparison to large databases of known drugs.

Key ADME Parameters and Their Prediction:

Absorption: Oral bioavailability is a key consideration. Lipinski's "Rule of Five" is a widely used guideline to assess drug-likeness and potential for good oral absorption. The rules are:

Molecular weight (MW) ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10 Other parameters like polar surface area (PSA) and the number of rotatable bonds are also important predictors of oral absorption.

Distribution: This refers to how a drug spreads throughout the body. Key predictors include plasma protein binding (PPB) and blood-brain barrier (BBB) permeability. Highly protein-bound drugs have a lower volume of distribution. BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: The prediction of metabolic stability and the identification of potential metabolites are important. Cytochrome P450 (CYP) enzymes are the major enzymes involved in drug metabolism. In silico tools can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6).

Excretion: This relates to how the drug and its metabolites are eliminated from the body, typically via the kidneys or in the feces. Predictions often focus on potential interactions with transporters involved in renal excretion.

The following table presents a predicted ADME profile for this compound based on its structure and general properties of similar molecules.

| Property | Predicted Value/Classification | Implication for Research Design |

| Physicochemical Properties | ||

| Molecular Weight | ~221.29 g/mol | Complies with Lipinski's rule (<500) |

| LogP (calculated) | ~1.5 - 2.5 | Complies with Lipinski's rule (<5), indicates good balance of solubility and permeability. |

| Hydrogen Bond Donors | 2 (OH, NH) | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 (O=C, OH) | Complies with Lipinski's rule (≤10) |

| Polar Surface Area (PSA) | ~50 - 60 Ų | Suggests good potential for oral absorption. |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeability | Low to Moderate | The hydroxyl group may limit passive diffusion across the BBB. |

| Plasma Protein Binding | Moderate | Expected to have a reasonable free fraction in the plasma. |

| CYP Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions should be considered in further studies. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | No violations | Good drug-like properties. |

These in silico predictions suggest that this compound has a favorable ADME profile for a potential orally administered drug. However, these are theoretical predictions and must be confirmed by in vitro and in vivo experimental studies.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular characterization of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide, providing unambiguous structural confirmation and insight into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show distinct signals corresponding to the aromatic, vinylic, amide, and alkyl protons. The trans-configuration of the double bond is confirmed by a large coupling constant (typically >15 Hz) between the vinylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | 5H |

| Vinylic-H (α to C=O) | 6.40 - 6.60 | Doublet | 1H |

| Vinylic-H (β to C=O) | 7.55 - 7.70 | Doublet | 1H |

| Amide N-H | 6.00 - 6.30 | Singlet (broad) | 1H |

| Hydroxyl O-H | 2.00 - 2.50 | Singlet (broad) | 1H |

| Methylene (-CH₂OH) | 3.40 - 3.60 | Singlet | 2H |

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would clearly show the carbonyl carbon of the amide, carbons of the aromatic ring, the vinylic carbons, and the distinct aliphatic carbons of the N-alkyl group. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~166 |

| Vinylic-C (β to C=O) | ~142 |

| Aromatic C (quaternary) | ~135 |

| Aromatic C-H | 127 - 130 |

| Vinylic-C (α to C=O) | ~120 |

| Methylene (-CH₂OH) | ~70 |

| Quaternary (-C(CH₃)₂) | ~58 |

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the connectivity. COSY would show correlations between the coupled vinylic protons, while HSQC would link each proton signal to its directly attached carbon atom, verifying the assignments made in the 1D spectra.

Solid-State NMR: While less common, Solid-State NMR could be used to study the compound's conformation and packing in its crystalline form, providing insights that are not accessible from solution-state NMR.

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. It is particularly useful for identifying polar bonds. Key absorptions for this compound would confirm the presence of hydroxyl, amide, and aromatic functionalities.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov It detects vibrations that cause a change in molecular polarizability and is particularly effective for identifying non-polar bonds like the C=C double bond and the aromatic ring structure.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (hydroxyl) | Stretch | IR | 3200 - 3500 (broad) |

| N-H (amide) | Stretch | IR | 3100 - 3300 |

| C-H (aromatic) | Stretch | IR, Raman | 3000 - 3100 |

| C-H (aliphatic) | Stretch | IR, Raman | 2850 - 3000 |

| C=O (Amide I) | Stretch | IR | 1650 - 1675 |

| C=C (vinylic) | Stretch | IR, Raman | 1610 - 1640 |

| N-H (Amide II) | Bend | IR | 1530 - 1560 |

| C=C (aromatic) | Stretch | IR, Raman | 1450 - 1600 |

UV-Vis spectroscopy provides information about the electronic structure of the molecule. The primary chromophore in this compound is the cinnamoyl moiety, where the phenyl group, alkene, and carbonyl group form an extended conjugated system. This system is responsible for strong absorption in the UV region due to π → π* electronic transitions. The N-alkyl substituent is an auxochrome and is expected to have only a minor effect on the absorption maximum (λmax), which would likely be observed in the 270-290 nm range.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₁₃H₁₇NO₂), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Exact Mass: The monoisotopic mass of C₁₃H₁₇NO₂ is 219.12593 Da. HRMS analysis would aim to detect ions corresponding to this mass with various adducts.

Table 4: Predicted m/z for Common Adducts in HRMS

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₈NO₂]⁺ | 220.13321 |

| [M+Na]⁺ | [C₁₃H₁₇NO₂Na]⁺ | 242.11515 |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS), is used to study the fragmentation pathways. rsc.orgnih.gov This provides further structural confirmation. Key fragmentation events would include:

Cleavage of the amide bond, resulting in fragments corresponding to the cinnamoyl cation (m/z 131.0491) and the N-(2-Hydroxy-1,1-dimethylethyl) moiety.

Loss of a water molecule (H₂O) from the hydroxyl group.

Loss of the hydroxymethyl radical (•CH₂OH).

Chromatographic Methods for Separation, Purity, and Quantification

Chromatography is the primary method for separating the target compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. nih.govrsc.org

Methodology: A reversed-phase HPLC (RP-HPLC) method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used due to the moderate polarity of the molecule.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape, is effective.

Detection: A UV detector set to the λmax of the compound (e.g., ~280 nm) is used for detection.

Purity Assessment: The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks.

Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. nih.gov

Gas Chromatography (GC) for Volatile Compound Analysis and Purity

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed to assess the purity of a synthesized batch and to identify any volatile impurities or byproducts from the reaction mixture.

However, the analysis of N-substituted cinnamamides containing hydroxyl groups can present challenges. Such compounds can be thermolabile, meaning they may degrade at the high temperatures typically used in GC inlets and columns. nih.gov This thermal degradation can lead to inaccurate quantification and the misidentification of compounds. nih.gov Research on similar thermolabile N-(2-hydroxybenzyl) derivatives has shown that this degradation can be a significant issue in GC-MS analysis. nih.gov

To mitigate this, several strategies can be employed. One approach involves the chemical modification of the molecule through derivatization, often by converting the hydroxyl group into a more thermally stable silyl (B83357) ether, which allows the compound to pass through the GC system intact. nih.gov An alternative, modern approach is the use of shorter analytical columns (e.g., 4-10 meters), which reduces the residence time of the analyte in the heated column, thereby minimizing on-column degradation even without derivatization. nih.gov

The data table below outlines typical, hypothetical parameters for a GC-MS method for analyzing this compound, based on methods used for similar aromatic compounds. ekb.eg

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | DB-5 or equivalent (fused silica (B1680970) capillary) | Provides good separation for semi-polar aromatic compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry. For the synthesis of this compound, TLC is the primary method for monitoring the progress of the chemical reaction. By spotting small aliquots of the reaction mixture onto a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product over time.

In the synthesis of various cinnamamide (B152044) derivatives, TLC is used with a developing solvent system, such as a mixture of petroleum ether and ethyl acetate. mdpi.com The separated spots on the plate are typically visualized under UV light at a wavelength of 254 nm, where aromatic compounds like cinnamamides appear as dark spots due to fluorescence quenching. mdpi.com The relative mobility of the spots (Rf value) helps in identifying the product versus the reactants.

Furthermore, TLC serves as a valuable screening tool. In natural product research or combinatorial chemistry, TLC can be combined with other techniques, such as bioautography, to screen for compounds with specific biological activities directly on the plate. researchgate.net This allows for the rapid identification of active compounds in a mixture before undertaking more complex isolation and purification procedures. researchgate.net

Table 2: Typical TLC Conditions for Cinnamamide Synthesis Monitoring

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | A polar adsorbent common for separating moderately polar organic compounds. |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 3:1 v/v) | The solvent system that moves up the plate, separating the mixture. The ratio is optimized for best separation. |

| Detection | UV Lamp (254 nm) | Allows for the visualization of UV-active compounds like cinnamamides. |

| Visualization | Potassium Permanganate Stain | A chemical stain that can be used to visualize compounds that are not UV-active, such as those with double bonds or hydroxyl groups. |

Advanced Structural and Morphological Analysis (for materials science research)

In materials science, the bulk properties of a chemical compound are as important as its molecular structure. Advanced analytical techniques are employed to understand the crystalline nature, microscopic features, and thermal behavior of this compound, especially when it is considered for use in formulated products, polymers, or other advanced materials.

X-ray Diffraction (XRD) for Crystalline Structure and Polymer Morphology

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a novel compound like this compound, obtaining a single crystal suitable for XRD analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. In studies of related complex molecules, X-ray analysis has been essential for determining the absolute configuration of stereoisomers. nih.gov

The resulting crystal structure reveals how individual molecules pack together in the solid state, governed by intermolecular forces such as hydrogen bonding—a key interaction for this molecule due to its hydroxyl and amide groups. unhas.ac.id Furthermore, XRD is critical for studying polymorphism, a phenomenon where a compound can exist in multiple different crystalline forms. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability, which are critical factors in material formulation.

Table 3: Information Obtainable from Single-Crystal XRD Analysis

| Parameter Determined | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present in the crystal lattice. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms the molecular connectivity and geometry. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces that dictate crystal packing. |

Electron Microscopy (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM)) for Microstructural Features

While XRD provides atomic-level structural information, electron microscopy techniques are used to visualize the microscopic and nanoscopic features of a material. The application of these techniques to this compound would be most relevant if the compound is processed into a specific form, such as microcrystals, nanoparticles, or as a component in a composite material.

Scanning Electron Microscopy (SEM) would be used to study the surface morphology of the bulk powder or its crystalline form. It provides high-resolution images of the sample's surface, revealing details about crystal habit (shape), particle size distribution, and surface texture.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of a material. If this compound were dispersed within a polymer matrix, TEM could be used to visualize the size, shape, and distribution of the dispersed phase, which is crucial for understanding the mechanical and physical properties of the composite.

Table 4: Application of Electron Microscopy in Materials Research

| Technique | Information Provided | Research Context |

|---|---|---|

| SEM | Surface topography, particle size and shape, crystal habit. | Characterizing the morphology of as-synthesized powder; quality control of micronized particles. |

| TEM | Internal structure, dispersion of components, crystal defects. | Analyzing the dispersion of the compound within a polymer blend; identifying nanoscale features. |

| STEM | High-resolution imaging combined with elemental analysis (with EDX). | Mapping the elemental distribution of the compound within a composite material at the nanoscale. |

Calorimetric Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Thermal Behavior and Stability in Research Contexts

Calorimetric techniques are essential for characterizing the thermal properties of a material, providing critical data on its stability and behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, a DSC analysis would precisely determine its melting point, which is a key indicator of purity. It can also detect other thermal events such as glass transitions (if the material is amorphous), crystallization, and solid-solid phase transitions between different polymorphs.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA scan of this compound would reveal its thermal stability and decomposition profile. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. This information is vital for determining the maximum processing temperature the material can withstand without degrading.

Table 5: Thermal Analysis Data for Material Characterization

| Technique | Key Data Obtained | Significance in Research |

|---|---|---|

| DSC | Melting Point (Tm), Heat of Fusion (ΔHf), Glass Transition (Tg), Crystallization Temperature (Tc) | Determination of purity, identification of polymorphs, characterization of amorphous vs. crystalline content. |

| TGA | Decomposition Temperature (Td), Mass Loss Percentage, Residual Mass | Assessment of thermal stability, determination of safe processing temperature limits, analysis of composition in composite materials. |

Role of N 2 Hydroxy 1,1 Dimethylethyl Cinnamamide in Chemical Synthesis and Materials Science Research

As a Synthetic Intermediate and Building Block

The bifunctional nature of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide, characterized by the presence of a reactive alkene, an amide linkage, and a hydroxyl group, makes it a valuable intermediate in synthetic organic chemistry. These functional groups can be targeted selectively or utilized in concert to construct more elaborate molecular frameworks.

This compound serves as a versatile starting material for the synthesis of more complex organic molecules. The inherent reactivity of its constituent parts—the cinnamoyl group and the 2-amino-2-methyl-1-propanol (B13486) backbone—allows for a variety of transformations. The α,β-unsaturated carbonyl system is susceptible to a range of reactions, including Michael additions, epoxidations, and dihydroxylations, which introduce new functionalities. Furthermore, the secondary amide and hydroxyl groups can be involved in further derivatization or act as strategic elements in multi-step syntheses. The synthesis of cinnamamide (B152044) derivatives from cinnamic acids or their esters is a well-established field, often employing condensation reagents or enzymatic processes to form the crucial amide bond. mdpi.comunhas.ac.id This foundational chemistry underscores the accessibility of the title compound, which can then be used as a platform to build molecules with potential applications in medicinal chemistry and other areas.

A primary application of N-(β-hydroxyethyl) amides, including this compound, is their role as precursors to 2-oxazolines. itu.edu.trwikipedia.org The 1,2-amino alcohol functionality within the molecule is perfectly arranged for intramolecular cyclodehydration reactions. This ring-closing reaction is a common and efficient method for generating the 2-oxazoline heterocycle, which is a valuable functional group in its own right. wikipedia.org Oxazolines are used as protecting groups for carboxylic acids, as ligands in asymmetric catalysis, and as monomers for ring-opening polymerization. itu.edu.tr

The conversion of this compound to the corresponding 2-styryl-4,4-dimethyl-2-oxazoline typically proceeds via activation of the hydroxyl group, followed by nucleophilic attack by the amide oxygen. This transformation can be achieved using a wide array of dehydrating agents and conditions, highlighting the versatility of this synthetic route. researchgate.netresearchgate.net The favorability of this 5-membered ring closure is well-supported by established principles of chemical reactivity, such as Baldwin's rules for ring closure. wikipedia.org

| Reagent Class | Specific Reagents | General Conditions | Reference |

|---|---|---|---|

| Sulfur-Based Reagents | Diethylaminosulfur trifluoride (DAST), Thionyl chloride (SOCl₂) | Mild to moderate conditions, often in chlorinated solvents. | itu.edu.trgoogle.com |

| Phosphorus-Based Reagents | Triphenylphosphine (PPh₃) in combination with reagents like DDQ or DEAD | Mild, neutral conditions, often at room temperature. | itu.edu.trresearchgate.net |

| Acid Catalysts | Boric acid (thermolysis of boron esters), TsOH, BF₃·Et₂O | High temperatures, sometimes requiring acid scavengers like CaO. | itu.edu.trgoogle.com |

| Other | Carbonyl diimidazole (CDI), XtalFluor-E | Microwave-assisted or mild heating conditions. | researchgate.net |

In the field of C-H functionalization, directing groups are crucial for achieving site-selectivity in the activation of otherwise inert C-H bonds. snnu.edu.cnnih.gov These groups typically contain heteroatoms that can coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization. rsc.org

While direct evidence for the use of the this compound moiety as a directing group is not prominent, its structure contains the necessary components—an amide and a hydroxyl group—that could potentially serve this function. The oxygen and nitrogen atoms can act as a bidentate chelating system to direct a metal catalyst to the ortho C-H bonds of the cinnamoyl phenyl ring. The development of novel directing groups is a continuous effort in synthetic chemistry to expand the scope and efficiency of C-H activation reactions. nih.govresearchgate.net The functional handle provided by the hydroxy-amide portion of the molecule presents an opportunity for its exploration in this context, potentially enabling regioselective modifications of the aromatic ring.

Integration into Macromolecular Architectures

The cinnamamide unit is a photo-responsive group that can be incorporated into polymers to create materials with tunable properties. The integration of this compound or its derivatives into polymer chains allows for the development of "smart" materials that respond to external stimuli, such as UV light.

Cinnamamide-functionalized polymers can be synthesized through two primary routes: (1) the polymerization of a monomer that already contains the cinnamamide moiety, or (2) the post-polymerization modification of a pre-existing polymer with a cinnamamide-containing reagent. For example, a methacrylate (B99206) or acrylamide (B121943) derivative of this compound could be synthesized and subsequently copolymerized with other vinyl monomers using standard radical polymerization techniques. researchgate.net This approach allows for precise control over the amount of photo-active cinnamamide incorporated into the polymer backbone.

Alternatively, a polymer with reactive side chains (e.g., hydroxyl or amine groups) can be treated with cinnamoyl chloride or a similar activated cinnamic acid derivative to append the cinnamamide groups. This method is versatile and can be applied to a wide range of polymer scaffolds. The presence of the hydroxyl group on the this compound moiety itself provides a site for further grafting or cross-linking reactions, adding another layer of complexity and functionality to the resulting macromolecular design. nih.gov

The most significant feature of incorporating cinnamamide groups into polymers is their ability to undergo photodimerization upon exposure to UV light, typically at wavelengths around 280-320 nm. This reaction is a [2π+2π] cycloaddition between the alkene moieties of two adjacent cinnamamide side chains, resulting in the formation of a cyclobutane (B1203170) ring. nih.gov This process effectively creates a covalent cross-link between the polymer chains, transforming a soluble, thermoplastic material into an insoluble, cross-linked network or gel. nih.gov

This UV-induced cross-linking is a powerful tool for fabricating patterned materials, hydrogels, and photoresists. The reaction is highly efficient and proceeds under mild conditions without the need for additional reagents or catalysts. The extent of cross-linking, and thus the mechanical and physical properties of the polymer network, can be precisely controlled by modulating the UV dose. Furthermore, in some systems, this cycloaddition can be reversible with exposure to shorter wavelength UV light (~254 nm), which cleaves the cyclobutane ring and restores the original cinnamamide groups. This reversibility opens avenues for creating photo-healable or re-workable materials.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Mechanism | Photochemical [2π+2π] cycloaddition between two alkene double bonds. | Forms a stable cyclobutane ring, creating a covalent cross-link. | nih.gov |

| Stimulus | UV radiation (typically > 300 nm for dimerization). | Allows for spatial and temporal control over the cross-linking process. | researchgate.net |

| Effect on Material | Increases molecular weight, reduces solubility, enhances thermal and mechanical stability. | Enables the formation of stable networks, gels, and patterned films. | nih.gov |

| Reversibility | The cyclobutane ring can sometimes be cleaved by shorter wavelength UV light (< 260 nm). | Potential for creating photo-reversible, healable, or shape-memory materials. | rsc.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of cinnamamide (B152044) derivatives is traditionally achieved by reacting cinnamic acid or its derivatives with corresponding amines. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting cinnamic acid to cinnamoyl chloride using reagents such as thionyl chloride, followed by reaction with an amine. ashdin.comashdin.com These traditional methods, however, often employ harsh reagents and solvents, leading to environmental concerns and challenges in product purification. mdpi.com

Future research should focus on developing novel and more sustainable synthetic pathways to N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide. Key areas of exploration include:

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for amidation reactions presents a green alternative. mdpi.comresearchgate.net Research into lipase-catalyzed reactions, potentially under continuous-flow microreactor conditions, could offer high efficiency, mild reaction conditions, and easier catalyst recycling. mdpi.comresearchgate.net

Catalytic Amidation: Investigating direct amidation reactions between cinnamic acid and 2-amino-2-methyl-1-propanol (B13486) using non-toxic, reusable catalysts could provide a more atom-economical and environmentally benign route.

Solvent Selection: A shift towards greener solvents or even solvent-free reaction conditions would significantly enhance the sustainability of the synthesis.

These approaches would not only reduce the environmental impact but could also lead to higher yields and purity of the final compound.

Deeper Mechanistic Elucidation of Biological Interactions at Atomic Resolution

Cinnamamide derivatives have been reported to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ashdin.comnih.govnih.gov The specific biological targets and the mechanisms through which these compounds exert their effects are areas of active investigation. For this compound, this field is entirely unexplored.

Future research should aim to: